

Application Notes and Protocols: Synthesis of (4-Aminobenzofuran-2-yl)methanol

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Compound of Interest

Compound Name: (4-Aminobenzofuran-2-yl)methanol

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This document provides a detailed protocol for the synthesis of **(4-Aminobenzofuran-2-yl)methanol**, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a substituted benzofuran-2-carboxylic acid, followed by reduction of the carboxylic acid and a nitro group precursor.

Synthetic Strategy Overview

The synthesis of **(4-Aminobenzofuran-2-yl)methanol** is proposed via a three-step sequence starting from 2-hydroxy-6-nitrobenzaldehyde. The overall strategy involves:

- **Cyclization:** Perkin condensation of 2-hydroxy-6-nitrobenzaldehyde with diethyl bromomalonate to form ethyl 4-nitrobenzofuran-2-carboxylate.
- **Hydrolysis:** Saponification of the ethyl ester to yield 4-nitrobenzofuran-2-carboxylic acid.
- **Concurrent Reduction:** Simultaneous reduction of the nitro group and the carboxylic acid using a strong reducing agent to afford the final product, **(4-aminobenzofuran-2-yl)methanol**.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Nitrobenzofuran-2-carboxylate

This step involves the formation of the benzofuran ring system through a Perkin-like condensation.

Materials:

- 2-Hydroxy-6-nitrobenzaldehyde
- Diethyl bromomalonate
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetone
- Diethyl ether
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a stirred solution of 2-hydroxy-6-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).
- Add diethyl bromomalonate (1.1 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4-nitrobenzofuran-2-carboxylate.

Step 2: Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

- Ethyl 4-nitrobenzofuran-2-carboxylate
- Ethanol
- 1 M Sodium Hydroxide (NaOH) solution
- 1 M Hydrochloric Acid (HCl) solution
- Distilled water

Procedure:

- Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.
- Add 1 M NaOH solution (2 equivalents) and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
- Remove the ethanol under reduced pressure.
- Dilute the residue with distilled water and cool in an ice bath.
- Acidify the aqueous solution by the dropwise addition of 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.

- Filter the precipitate, wash with cold distilled water, and dry under vacuum to obtain 4-nitrobenzofuran-2-carboxylic acid.

Step 3: Synthesis of (4-Aminobenzofuran-2-yl)methanol

This final step involves the simultaneous reduction of the nitro group and the carboxylic acid.

Materials:

- 4-Nitrobenzofuran-2-carboxylic acid
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous solution of Sodium Sulfate (Na_2SO_4)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

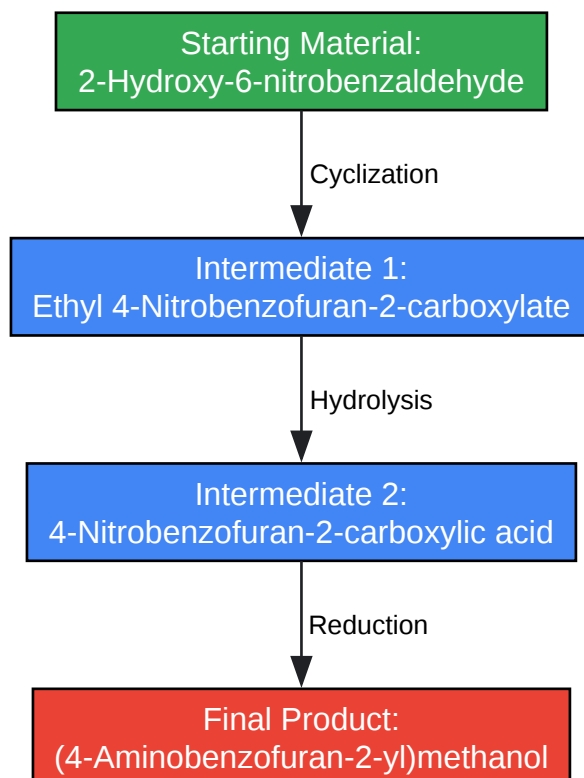
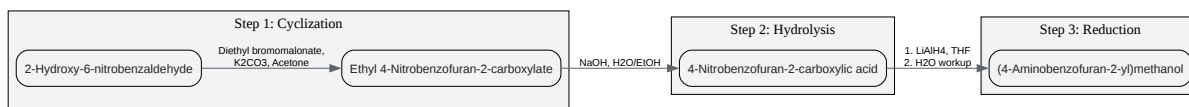
- Caution: LiAlH_4 reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- To a stirred suspension of LiAlH_4 (4-5 equivalents) in anhydrous THF at 0 °C, add a solution of 4-nitrobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.
- Cool the reaction mixture to 0 °C and quench cautiously by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Stir the resulting mixture at room temperature for 1 hour, then filter the aluminum salts through a pad of Celite.
- Wash the filter cake thoroughly with ethyl acetate.

- Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford **(4-aminobenzofuran-2-yl)methanol**.

Data Presentation

Step	Compound Name	Starting Material	Reagents	Solvent	Typical Yield	Purity
1	Ethyl 4-Nitrobenzofuran-2-carboxylate	2-Hydroxy-6-nitrobenzaldehyde	Diethyl bromomalonate, K_2CO_3	Acetone	70-80%	>95%
2	4-Nitrobenzofuran-2-carboxylic acid	Ethyl 4-Nitrobenzofuran-2-carboxylate	NaOH, HCl	Ethanol/Water	85-95%	>98%
3	(4-Aminobenzofuran-2-yl)methanol	4-Nitrobenzofuran-2-carboxylic acid	$LiAlH_4$	THF	60-70%	>98%

Visualizations



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